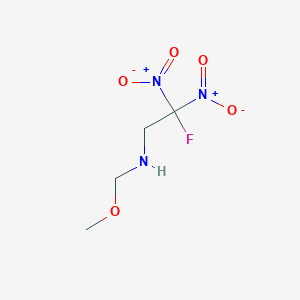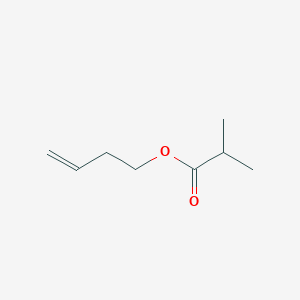
but-3-enyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-enyl 2-methylpropanoate is an ester compound with the molecular formula C9H16O2. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound is derived from but-3-en-1-ol and 2-methylpropanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
But-3-enyl 2-methylpropanoate can be synthesized through the esterification reaction between but-3-en-1-ol and 2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The process may also include purification steps such as distillation to isolate the ester from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
But-3-enyl 2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down into but-3-en-1-ol and 2-methylpropanoic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Oxidation: The double bond in the but-3-enyl group can undergo oxidation reactions to form epoxides or diols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Major Products Formed
Hydrolysis: But-3-en-1-ol and 2-methylpropanoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Epoxides or diols from the but-3-enyl group.
Aplicaciones Científicas De Investigación
But-3-enyl 2-methylpropanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of but-3-enyl 2-methylpropanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: In biological systems, esterases can hydrolyze the ester bond, releasing but-3-en-1-ol and 2-methylpropanoic acid.
Comparación Con Compuestos Similares
But-3-enyl 2-methylpropanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and cosmetics.
Uniqueness
This compound is unique due to its specific structure, which includes a but-3-enyl group and a 2-methylpropanoate moiety. This combination imparts distinct chemical properties and reactivity compared to other esters.
Propiedades
Número CAS |
144634-58-2 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
but-3-enyl 2-methylpropanoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h4,7H,1,5-6H2,2-3H3 |
Clave InChI |
ZWGVKCZJCBBYSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


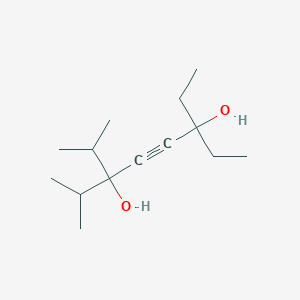
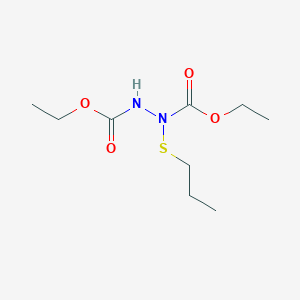
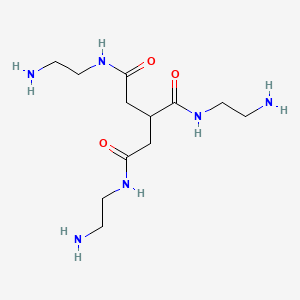
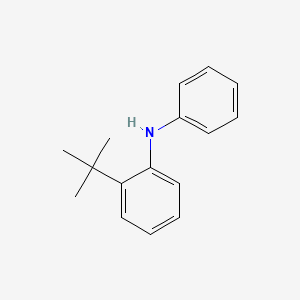
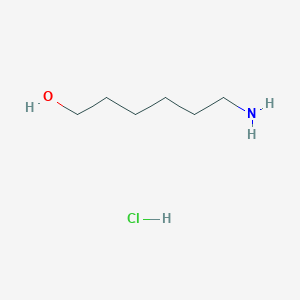
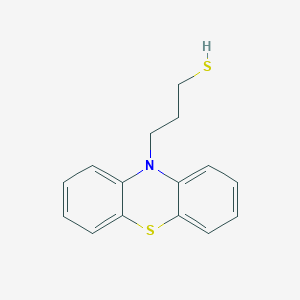
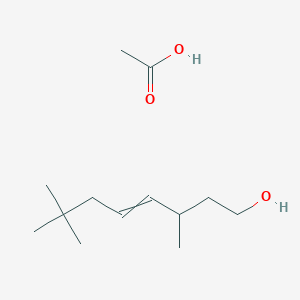
![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

